L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine
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Overview
Description
L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine is a synthetic peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
Scientific Research Applications
Peptides like L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine have various applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-L-ornithyl-L-leucyl-L-leucyl-L-alanine: Similar structure but without the diaminomethylidene modification.
L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-alanine: Similar structure with lysine instead of ornithine.
Uniqueness
L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities or chemical properties.
Properties
CAS No. |
915944-94-4 |
---|---|
Molecular Formula |
C46H76N12O12 |
Molecular Weight |
989.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C46H76N12O12/c1-24(2)18-32(40(64)52-27(7)45(69)70)55-42(66)34(20-26(5)6)54-39(63)31(10-8-16-50-46(48)49)53-41(65)33(19-25(3)4)56-43(67)35(23-59)57-44(68)36-11-9-17-58(36)37(61)22-51-38(62)30(47)21-28-12-14-29(60)15-13-28/h12-15,24-27,30-36,59-60H,8-11,16-23,47H2,1-7H3,(H,51,62)(H,52,64)(H,53,65)(H,54,63)(H,55,66)(H,56,67)(H,57,68)(H,69,70)(H4,48,49,50)/t27-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
LYOWYRFZIPQHHJ-YADAZJFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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